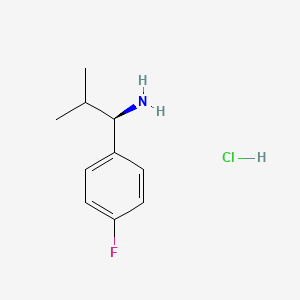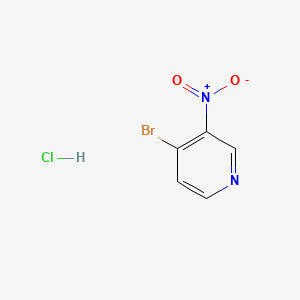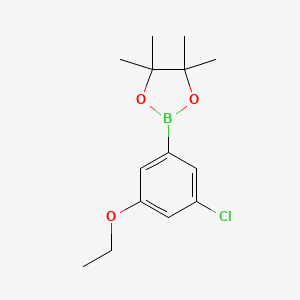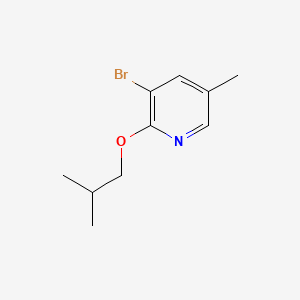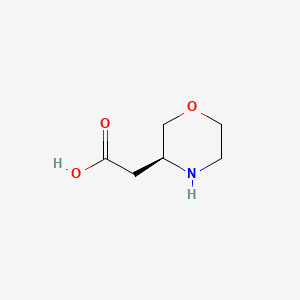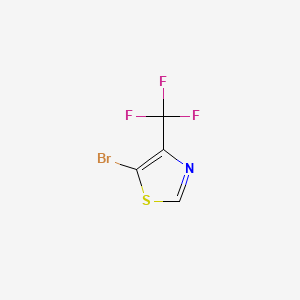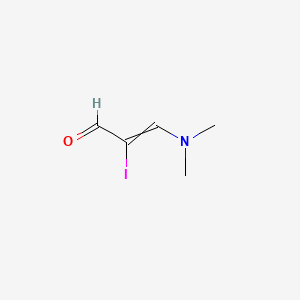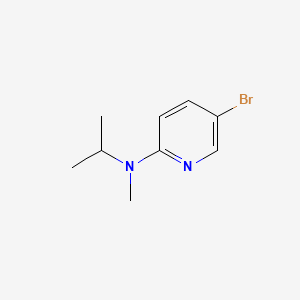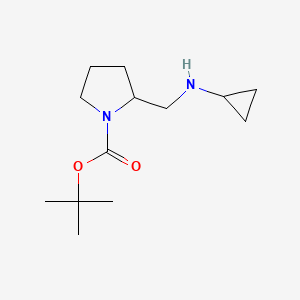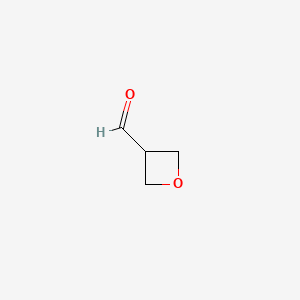
Oxetan-3-carbaldehyd
Übersicht
Beschreibung
Oxetane-3-carbaldehyde is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of blood disorders . Its molecular formula is C4H6O2 .
Synthesis Analysis
A 4-pot telescoped procedure has been developed to prepare Oxetane-3-carbaldehyde using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A telescoped three-step sequence to functionalized spirocyclic oxetanes has been reported, involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones .
Molecular Structure Analysis
The molecular structure of Oxetane-3-carbaldehyde is characterized by a four-membered oxetane ring. The molecular formula is C4H6O2, with an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .
Chemical Reactions Analysis
Oxetane-3-carbaldehyde can undergo various chemical reactions. For instance, under photoirradiation, a photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .
Physical and Chemical Properties Analysis
Oxetane-3-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 42.3±13.9 °C .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutische Chemie
Oxetan-3-carbaldehyd ist in der Arzneimittelentwicklung wegen seiner metabolischen Stabilität, Starrheit und Wasserstoffbrücken-Akzeptor-Fähigkeit wertvoll. Diese Eigenschaften machen es zu einem attraktiven Baustein für die Herstellung neuer pharmazeutischer Verbindungen mit verbesserter Wirksamkeit und Stabilität .
Synthese-Herausforderungen
Die Synthese von this compound stellt aufgrund der Empfindlichkeit des Oxetanrings gegenüber starken oxidativen, basischen und sauren Bedingungen erhebliche Herausforderungen dar. Die Überwindung dieser Herausforderungen ist für praktische Anwendungen in der chemischen Synthese entscheidend .
Ringöffnungsreaktionen
Die Neigung von this compound zu Ringöffnungsreaktionen macht es zu einer wertvollen Verbindung in der synthetischen Chemie. Diese Reaktionen können genutzt werden, um eine Vielzahl komplexer Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen zu erzeugen .
Einfluss auf physikalisch-chemische Eigenschaften
Der Oxetanring beeinflusst die physikalisch-chemischen Eigenschaften von Verbindungen, wodurch this compound zu einem stabilen Motiv in der medizinischen Chemie wird. Seine Einarbeitung in Medikamentenkandidaten kann Löslichkeit, Permeabilität und das gesamte Arzneimittelverhalten beeinflussen .
Synthese über Alkohol-C-H-Funktionalisierung
In jüngster Zeit wurden Fortschritte bei der Synthese von Oxetanen durch Alkohol-C-H-Funktionalisierung erzielt. Diese Methode bietet einen neuen Weg, um den Oxetanring in verschiedene Verbindungen einzubauen, wodurch der Anwendungsbereich erweitert wird .
Strukturelle Muster in Arzneimittelverbindungen
this compound trägt zu den strukturellen Mustern in Arzneimittelverbindungen bei. Seine Präsenz kann die Konformation und Interaktion von Arzneimitteln mit biologischen Zielstrukturen beeinflussen, was möglicherweise zu effektiveren Behandlungen führt .
Wirkmechanismus
Target of Action
Oxetanes in general have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
Oxetane-3-carbaldehyde, like other oxetanes, can act as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . This replacement can lead to improved interactions with target molecules, potentially enhancing their efficacy. The endocyclic oxygen atom in the oxetane ring structure has increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .
Biochemical Pathways
Oxetanes have been shown to be involved in various chemical reactions, such as the intramolecular williamson ether synthesis and light-mediated paternò–büchi [2+2] cycloaddition reaction . These reactions can lead to changes in the physicochemical properties of ‘drug-like’ molecules .
Pharmacokinetics
The incorporation of oxetane motifs in drug-like molecules has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .
Result of Action
The use of oxetanes in medicinal chemistry has been associated with enhanced properties of target compounds, including improved metabolic stability, solubility, and lipophilicity .
Action Environment
The action of Oxetane-3-carbaldehyde, like other oxetanes, can be influenced by environmental factors. For instance, the stability of oxetanes is often dictated by their substitution pattern . Additionally, the formation of the oxetane ring from an epoxide requires a certain activation energy, indicating that temperature can influence the reaction .
Safety and Hazards
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future directions include further exploration of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Oxetane-3-carbaldehyde are not fully explored. The oxetane ring can be formed through diol cyclization . Oxetane-3-carbaldehyde could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Oxetanes are known to have an influence on physicochemical properties and are used as a stable motif in medicinal chemistry . Therefore, it is plausible that Oxetane-3-carbaldehyde could have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Oxetanes are known for their propensity to undergo ring-opening reactions , which could potentially lead to changes in the effects of this compound over time.
Eigenschaften
IUPAC Name |
oxetane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBRGMZDWYEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693535 | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-52-6 | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


